molecular formula C11H13F3N2O2 B1401780 [Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester CAS No. 1311278-44-0

[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester

Cat. No. B1401780
M. Wt: 262.23 g/mol
InChI Key: HZGRZMNQRCEUEZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of organic chemistry and for the production of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of various functional groups to a pyridine base. This could potentially be achieved through a ring cleavage methodology reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .

Scientific Research Applications

Luminescent Properties and Metal Sensing Applications

Studies have demonstrated that certain pyridylthiazoles, which are structurally related to "Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester", exhibit significant luminescent properties. These compounds, including substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, show potential for use in metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shifts. These shifts are attributed to the shortening of the inter-ring bond in the excited state, indicating their utility in sensitive and specific detection applications (Grummt et al., 2007).

Building Blocks for Unconventional Piperidines

Research on the catalytic addition of methoxycarbonyl methyl groups to unsubstituted pyridines has led to the development of valuable building blocks for synthesizing polyfunctionalized piperidine derivatives. These derivatives exhibit unconventional substitution patterns, highlighting the potential of "Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester" and related compounds in creating novel organic structures with diverse functionalities (Crotti et al., 2011).

Structural and Computational Studies

The synthesis, crystal structure, and computational study of pyrazole derivatives structurally akin to "Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester" have provided insights into their molecular structures, stability, and tautomeric forms. These studies contribute to a better understanding of the compound's properties and potential applications in designing more efficient and stable molecules for various scientific and industrial purposes (Shen et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific functional groups it contains. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals. It could also involve studying its synthesis and properties in more detail .

properties

IUPAC Name

methyl 2-[methyl-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-7-4-8(11(12,13)14)5-9(15-7)16(2)6-10(17)18-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGRZMNQRCEUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N(C)CC(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester
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[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester
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[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester
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[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester
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[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester
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[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester

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